2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Description
2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a heterocyclic compound featuring a pyrrolidine core substituted with a benzyl-cyclopropyl-amino-methyl group and an ethanol moiety. This structure combines a five-membered nitrogen-containing ring (pyrrolidine) with a cyclopropylamine group, which is notable for its strained three-membered ring, and a terminal ethanol chain. Such structural motifs are common in bioactive molecules, where the pyrrolidine ring often enhances conformational rigidity, and the cyclopropyl group can modulate lipophilicity or receptor binding .
Properties
IUPAC Name |
2-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(18)14-19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMYKCCVNPAYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCO)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzyl-cyclopropyl-amine Intermediate: This step involves the reaction of benzyl chloride with cyclopropylamine under basic conditions to form benzyl-cyclopropyl-amine.
Alkylation of Pyrrolidine: The benzyl-cyclopropyl-amine is then reacted with pyrrolidine in the presence of a suitable alkylating agent to form the intermediate compound.
Introduction of the Ethanol Group: Finally, the intermediate compound is reacted with ethylene oxide or a similar reagent to introduce the ethanol group, resulting in the formation of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol exhibit variations in substituents, ring systems, and functional groups, which directly influence their physicochemical and pharmacological properties. Below is a detailed comparison:
Structural Analogues and Key Differences
Functional Group Impact
- Cyclopropyl Group: The cyclopropyl substituent in the target compound may enhance metabolic stability compared to analogs like 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, which lacks this group .
- Ethanol vs. Diamine: The terminal ethanol group in the target compound contrasts with diamine chains in analogs (e.g., N1-((S)-1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine).
- Ring Size: Piperidine-based analogs (e.g., 2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol) have six-membered rings, offering greater conformational flexibility compared to the five-membered pyrrolidine core in the target compound .
Physicochemical Properties
- Lipophilicity: The cyclopropyl group in the target compound likely increases logP compared to non-cyclopropyl analogs, affecting membrane permeability.
- Molecular Weight: The target compound’s molecular weight is unreported, but analogs range from 234.34 (simplest ethanol derivative) to 333.37 (pyran-2-one hybrid), aligning with typical drug-like molecules .
Biological Activity
2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound with notable structural features that influence its biological activity. This compound is being investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Chemical Structure and Properties
The molecular formula of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is . Its unique structure incorporates both benzyl and cyclopropyl groups, which are believed to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways, potentially resulting in therapeutic effects. The exact mechanism is under investigation, but preliminary studies suggest it may influence neurotransmitter systems or exhibit enzyme inhibition properties.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds that share structural similarities with 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant anticonvulsant activity in various animal models, suggesting that compounds in this class may also possess similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticonvulsant | N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | Significant protection in seizure models |
| Antimicrobial | Various pyrrolidine derivatives | Inhibition of growth of S. aureus and E. coli |
| Enzyme Interaction | Similar pyrrolidine compounds | Modulation of neurotransmitter systems |
Case Studies
A case study focusing on the anticonvulsant activity of AS-1 highlighted its effectiveness across several seizure models, including the maximal electroshock test and the pentylenetetrazole test. These findings indicate that compounds structurally related to 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol may warrant further investigation for their potential therapeutic applications in epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
